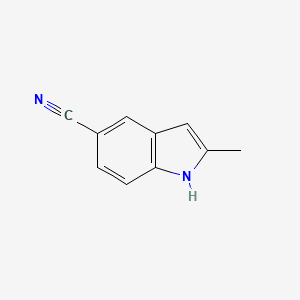![molecular formula C18H6F12 B3041870 Bis[3,5-bis(trifluoromethyl)phenyl]acetylene CAS No. 397864-20-9](/img/structure/B3041870.png)
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene
Vue d'ensemble
Description
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetylene group. This compound is known for its strong electron-withdrawing properties due to the trifluoromethyl groups, making it a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene typically involves the reaction of 3,5-bis(trifluoromethyl)phenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of halogenated precursors and trifluoromethylation reactions . The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylene group to alkanes or alkenes.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alkanes, alkenes, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic solar cells, due to its excellent electronic properties
Mécanisme D'action
The mechanism of action of Bis[3,5-bis(trifluoromethyl)phenyl]acetylene involves its ability to act as an electron-withdrawing group, stabilizing negative charges in transition states and facilitating various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity and selectivity in organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)acetophenone: Similar in structure but with a ketone group instead of an acetylene group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, used in different chemical applications.
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Similar structure with an isothiocyanate group, used in organic synthesis.
Uniqueness
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is unique due to its acetylene group, which provides distinct reactivity and electronic properties compared to its similar compounds. This makes it particularly valuable in the synthesis of conjugated polymers and advanced materials .
Propriétés
IUPAC Name |
1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIKFKIMHPBEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)

![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)
![4-[(Trifluoromethyl)thio]iodobenzene](/img/structure/B3041801.png)

![3-[1-(Tert-butoxycarbonyl)piperidin-4-yl]-3-[(benzyloxycarbonyl)amino]propanoic acid](/img/structure/B3041803.png)


![2,6-Dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041809.png)

